molecular formula C12H17N3O2 B8472323 Tert-butyl 1-(pyridazin-3-yl)cyclopropylcarbamate

Tert-butyl 1-(pyridazin-3-yl)cyclopropylcarbamate

Cat. No. B8472323
M. Wt: 235.28 g/mol
InChI Key: BZTAKEDQRDANQC-UHFFFAOYSA-N
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Patent
US08722688B2

Procedure details

A solution of tert-butyl 1-(furan-2-yl)cyclopropylcarbamate (2.15 g, 9.64 mmol, 1.0 eq) in acetone (86 ml) and water (86 ml) was purged N2 and cooled to −20° C. NaHCO3 (1.62 g, 19.28 mmol, 2.0 eq) and N-bromosuccinimide (2.23 g, 12.52 mmol, 1.3 eq) were added to the mixture at −20° C. which was stirred at the same temperature for 2 hr. To the reaction mixture at −20° C. was added THF (4.3 ml) and the temperature raised to 0° C. over 30 min. Acetone was removed from the reaction mixture by a stream of N2 and to the residue at 0° C. was added isopropanol (86 ml) followed by hydrazine hydrate (12.9 ml). The reaction mixture was stirred at r.t. overnight. Product formation was confirmed by LCMS. After removal of the solvent by vacuum, the residue was diluted with water and extracted with EtOAc. The organic was washed with brine, dried over Na2SO4, filtered and concentrated. The crude product was purified by silica gel (60-120) column chromatography using 4% MeOH/CHCl3 as eluent. Yield: 0.8 g (36%). 1H NMR (400 MHz, CDCl3): δ8.95 (d, J=3.6 Hz, 1H), 7.53 (d, J=8 Hz, 1H), 7.39 (m, 1H), 5.45 (bs, 1H), 1.82 (m, 2H), 1.46 (s, 9H) 1.24 (m, 2H). LCMS: (ES+) m/z=236.2 (M+H)+
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
86 mL
Type
solvent
Reaction Step One
Name
Quantity
86 mL
Type
solvent
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step Two
Quantity
2.23 g
Type
reactant
Reaction Step Two
Name
Quantity
4.3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1([NH:9][C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])[CH2:8][CH2:7]1.[N:17]#[N:18].C([O-])(O)=O.[Na+].BrN1C(=O)CCC1=O>CC(C)=O.O.C1COCC1>[N:17]1[CH:5]=[CH:4][CH:3]=[C:2]([C:6]2([NH:9][C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])[CH2:8][CH2:7]2)[N:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
O1C(=CC=C1)C1(CC1)NC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
86 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
86 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.62 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
2.23 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
4.3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
was stirred at the same temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature raised to 0° C. over 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Acetone was removed from the reaction mixture by a stream of N2 and to the residue at 0° C.
ADDITION
Type
ADDITION
Details
was added isopropanol (86 ml)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at r.t. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent by vacuum
ADDITION
Type
ADDITION
Details
the residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel (60-120) column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
N1=NC(=CC=C1)C1(CC1)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.